molecular formula C7H5F4NO2 B13354895 3-Amino-5-fluoro-4-(trifluoromethoxy)phenol

3-Amino-5-fluoro-4-(trifluoromethoxy)phenol

Cat. No.: B13354895
M. Wt: 211.11 g/mol
InChI Key: XJJBHQPHHGECAK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-fluoro-4-(trifluoromethoxy)phenol typically involves multi-step organic reactions. One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a suitable precursor undergoes substitution with an amine group. The reaction conditions often include the use of polar aprotic solvents and elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the production process. The scalability of these methods is crucial for meeting the demands of pharmaceutical and agrochemical industries .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-fluoro-4-(trifluoromethoxy)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-5-fluoro-4-(trifluoromethoxy)phenol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 3-Amino-5-fluoro-4-(trifluoromethoxy)phenol involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability. It may interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5-fluoro-4-(trifluoromethoxy)phenol stands out due to the combination of its amino, fluoro, and trifluoromethoxy groups. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H5F4NO2

Molecular Weight

211.11 g/mol

IUPAC Name

3-amino-5-fluoro-4-(trifluoromethoxy)phenol

InChI

InChI=1S/C7H5F4NO2/c8-4-1-3(13)2-5(12)6(4)14-7(9,10)11/h1-2,13H,12H2

InChI Key

XJJBHQPHHGECAK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N)OC(F)(F)F)F)O

Origin of Product

United States

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